molecular formula C11H9ClN2O3S B12926585 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- CAS No. 823220-03-7

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-

Cat. No.: B12926585
CAS No.: 823220-03-7
M. Wt: 284.72 g/mol
InChI Key: ZSRMGUANNPJELF-UHFFFAOYSA-N
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Description

This compound belongs to the isoxazolecarboxamide family, characterized by a five-membered isoxazole ring fused to a carboxamide group. The structure includes a 5-[(3-chlorophenylthio)methyl] substituent on the isoxazole ring and an N-hydroxy group on the carboxamide moiety. The hydroxamic acid (N-hydroxy) group is a critical pharmacophore, often associated with metal-chelating properties, making it relevant in enzyme inhibition (e.g., histone deacetylases, HDACs).

Properties

CAS No.

823220-03-7

Molecular Formula

C11H9ClN2O3S

Molecular Weight

284.72 g/mol

IUPAC Name

5-[(3-chlorophenyl)sulfanylmethyl]-N-hydroxy-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C11H9ClN2O3S/c12-7-2-1-3-9(4-7)18-6-8-5-10(14-17-8)11(15)13-16/h1-5,16H,6H2,(H,13,15)

InChI Key

ZSRMGUANNPJELF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

Preparation Methods

Isoxazole Ring Formation

The key step in the synthesis is the formation of the isoxazole ring. A common and effective method involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride under acidic or neutral conditions. The mechanism proceeds as follows:

  • Protonation of the ketone oxygen activates the carbonyl group.
  • Nucleophilic attack by hydroxylamine on the carbonyl carbon forms an oxime intermediate.
  • Intramolecular cyclization occurs via nucleophilic attack of the oxime nitrogen on the β-carbon, displacing a leaving group (e.g., bromine if a brominated chalcone is used).
  • This cyclization forms the isoxazole ring, completing the heterocycle synthesis.

This method has been demonstrated in the synthesis of related compounds such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, where brominated chalcones were converted to isoxazoles with good yields and purity confirmed by NMR and IR spectroscopy.

N-Hydroxy Carboxamide Formation

The N-hydroxy carboxamide group is introduced by converting the carboxylic acid or ester functionality on the isoxazole ring to the corresponding hydroxamic acid:

  • Treatment of the isoxazole-3-carboxylic acid or ester with hydroxylamine under controlled pH and temperature conditions leads to the formation of the N-hydroxy carboxamide.
  • This reaction typically requires activation of the carboxyl group, either by converting it to an acid chloride or using coupling reagents to facilitate amide bond formation.
  • The hydroxylamine nucleophile attacks the activated carboxyl carbon, forming the hydroxamic acid functionality.

This step is essential for the biological activity of the compound, as hydroxamic acids are known to chelate metal ions and inhibit enzymes such as metalloproteinases.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Isoxazole ring formation α,β-Unsaturated ketone + hydroxylamine HCl, acid catalyst, reflux 40-60 Purification by column chromatography; confirmed by NMR and IR
Thioether substitution 3-Chlorophenylthiol, base (e.g., K2CO3), solvent (e.g., DMF), room temp to reflux 50-70 Mild conditions to preserve isoxazole ring
N-Hydroxy carboxamide formation Hydroxylamine, acid chloride or coupling reagent, mild heating 60-80 Requires careful pH control to avoid side reactions

Analytical Confirmation

  • NMR Spectroscopy: Proton and carbon NMR confirm the formation of the isoxazole ring and substitution pattern. Key signals include the disappearance of ketone peaks and appearance of characteristic isoxazole and thioether resonances.
  • IR Spectroscopy: The absence of carbonyl ketone peaks (1700-1675 cm⁻¹) and presence of isoxazole ring vibrations (~1170 cm⁻¹) confirm ring formation. Hydroxamic acid N-OH stretch is also observed.
  • Melting Point and Purity: The final compound typically appears as a white crystalline solid with melting points consistent with literature values, indicating high purity.

Research Findings and Improvements

  • The use of green and reusable catalysts in the isoxazole ring formation step has been reported to improve sustainability and reduce waste.
  • Optimization of reaction times and temperatures can enhance yields and reduce byproduct formation.
  • Column chromatography remains the preferred purification method to achieve high purity.
  • Further exploration of solvent systems and bases for the thioether substitution step can improve selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Various nucleophiles like amines, thiols, and alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- is its potential as a kinase inhibitor . Kinases are critical enzymes involved in various cellular processes such as signal transduction and cell division. Inhibiting specific kinases can lead to therapeutic effects in treating cancer and other diseases. Preliminary studies suggest that this compound may selectively inhibit certain kinases, making it a candidate for further investigation in cancer therapy .

Synthetic Methods

The synthesis of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- typically involves multi-step organic reactions that allow for high purity and yield. Various synthetic pathways can be explored to modify the compound further, enhancing its biological efficacy and specificity against targeted kinases.

In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinities and inhibitory concentrations of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- against various kinases. These studies are crucial for understanding the mechanism of action and potential therapeutic applications of the compound. For instance, initial findings indicate that it interacts with specific kinase targets, leading to downstream effects on cell signaling pathways .

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)thio)methyl)-N-hydroxyisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Luminespib ()
  • Structure : 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-N-ethyl-4-[4-(4-morpholinylmethyl)phenyl]-3-isoxazolecarboxamide.
  • Key Differences :
    • Lacks the hydroxamic acid group (N-hydroxy) and 3-chlorophenylthio substituent.
    • Contains a morpholine group and bulky aryl substituents.
  • Activity : Potent HSP90 inhibitor with anticancer properties. The absence of a hydroxamic acid group suggests a different mechanism compared to the target compound .
Glisoxepid ()
  • Structure : Sulfonylurea-linked 3-isoxazolecarboxamide.
  • Key Differences :
    • Includes a sulfonylurea moiety instead of a hydroxamic acid.
    • The 3-isoxazolecarboxamide is substituted with a hexahydroazepine group.
  • Activity : Antidiabetic agent targeting sulfonylurea receptors to stimulate insulin secretion. Structural divergence underscores distinct therapeutic applications .
Compound 63 ()
  • Structure : N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide.
  • Key Differences :
    • Features a 4-fluoro-3-hydroxyphenyl group and lacks the thioether linkage.
    • Targets mitochondrial function, as shown in assays with purified mitochondria and zebrafish models.
  • Activity : Inhibits mitochondrial permeability transition, suggesting utility in ischemia-reperfusion injury .

Structure-Activity Relationship (SAR) Analysis

Feature Target Compound Luminespib Glisoxepid Compound 63
N-hydroxy group Present (metal chelation) Absent Absent Absent
Aromatic substituent 3-Chlorophenylthio methyl Bulky aryl groups Hexahydroazepine 4-Fluoro-3-hydroxyphenyl
Therapeutic Target HDACs (hypothetical) HSP90 Sulfonylurea receptor Mitochondria
Molecular Weight ~325 (estimated) 510.5 453.5 347.06
Key Activity Anticancer (potential) Anticancer Antidiabetic Mitochondrial inhibitor
  • Hydroxamic Acid (N-hydroxy): Essential for HDAC inhibition, as seen in drugs like vorinostat. The target compound’s hydroxamic acid group likely enables metal ion coordination, a feature absent in glisoxepid and luminespib .
  • Thioether Linkage : The 3-chlorophenylthio methyl group increases lipophilicity (logP ~3.5 estimated), enhancing cellular uptake compared to polar sulfonylurea (glisoxepid) or hydroxylated (Compound 63) derivatives .
  • Chlorophenyl vs. Fluorophenyl : The 3-chloro substitution may improve metabolic stability over 4-fluoro-3-hydroxyphenyl (Compound 63), which could undergo glucuronidation .

Biological Activity

3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- is a synthetic compound belonging to the isoxazole family. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor and its possible applications in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- is C11H9ClN2O3SC_{11}H_{9}ClN_{2}O_{3}S. The compound features:

  • Isoxazole Ring : A five-membered ring containing nitrogen and oxygen.
  • Carboxamide Group : Contributes to its biological activity.
  • Chlorophenylthio Group : Enhances chemical reactivity and may influence pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It has shown promising results in inhibiting various kinases involved in signal transduction pathways, which are crucial for cell division and proliferation. This inhibition can lead to therapeutic effects in cancer treatment .
  • Enzyme Modulation : The compound may inhibit enzymes that play roles in metabolic pathways, thereby altering cellular functions.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Biological Activities

Research indicates that compounds within the isoxazole family exhibit a range of biological activities:

  • Antimicrobial Properties : Isoxazole derivatives have been documented for their antimicrobial effects, suggesting that this compound may also possess similar properties.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory activities, making it a candidate for further exploration in inflammatory diseases.
  • Mosquitocidal Activity : Related compounds have demonstrated effectiveness against resistant strains of Anopheles gambiae, indicating potential applications in pest control .

Research Findings and Case Studies

Several studies have investigated the biological activities of isoxazole derivatives, providing insights into their potential applications:

StudyFindings
Identified as a promising kinase inhibitor; potential therapeutic effects in cancer treatment.
Exhibited significant contact toxicity against resistant Anopheles gambiae strains; effective AChE inhibitors.
Reviewed various biological activities of isoxazole derivatives; highlighted their potential as lead compounds for drug discovery.

Synthesis and Chemical Reactions

The synthesis of 3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy- typically involves multi-step organic reactions:

  • Formation of the Thioether Linkage : Involves bromination followed by alkylation.
  • Isoxazole Ring Formation : Achieved through cyclization reactions.
  • Hydroxylation and Carboxamide Formation : Final steps include selective hydroxylation and amidation.

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